molecular formula C10H12N2O3 B13166960 2-(Oxan-3-yl)pyrimidine-4-carboxylic acid

2-(Oxan-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13166960
M. Wt: 208.21 g/mol
InChI Key: FOKWRNLLLFVIGU-UHFFFAOYSA-N
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Description

2-(Oxan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with an oxane (tetrahydropyran) ringThe presence of both pyrimidine and oxane rings in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-3-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with oxane precursors in the presence of a suitable catalyst. For instance, the cyclization can be achieved using palladium-catalyzed carbonylation reactions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

2-(Oxan-3-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxan-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both oxane and pyrimidine rings, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(oxan-3-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-3-4-11-9(12-8)7-2-1-5-15-6-7/h3-4,7H,1-2,5-6H2,(H,13,14)

InChI Key

FOKWRNLLLFVIGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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